molecular formula C23H24O3 B157131 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol CAS No. 1620-68-4

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Cat. No.: B157131
CAS No.: 1620-68-4
M. Wt: 348.4 g/mol
InChI Key: MAQOZOILPAMFSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol typically involves the reaction of 2,6-dimethylphenol with formaldehyde and a catalyst under controlled conditions . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques . The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. The final product is typically purified through crystallization or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as an antioxidant and stabilizer in various applications .

Properties

IUPAC Name

2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O3/c1-14-4-6-21(24)17(8-14)12-19-10-16(3)11-20(23(19)26)13-18-9-15(2)5-7-22(18)25/h4-11,24-26H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQOZOILPAMFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061824
Record name Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620-68-4
Record name 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.080
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol in polymer chemistry?

A1: This compound serves as a valuable trimeric model for studying the structure and properties of polymers derived from p-cresol and formaldehyde [, , ]. Understanding the reactivity and characteristics of this model compound can provide insights into the behavior of larger, more complex polymeric structures.

Q2: How was the chain structure of this compound confirmed?

A2: Researchers employed a combination of quantitative acylations and a technique called "hydrogenating dehalogenation" to confirm the chain structure of this compound []. This involved synthesizing halogenated derivatives of the compound and then replacing the halogen atoms with hydrogen atoms. By analyzing the products of these reactions, scientists were able to deduce the arrangement of the aromatic rings and methylene bridges within the molecule.

Q3: Can you elaborate on the synthesis of dimeric and trimeric model compounds related to 2-(p-tolyloxy)ethyl acetate-formaldehyde polymers, and how do they relate to this compound?

A3: Researchers synthesized various dimeric and trimeric model compounds to understand the properties of 2-(p-tolyloxy)ethyl acetate-formaldehyde polymers [, ]. One example is the synthesis of 2,2′-Methylenebis(5-methyl-1,2-phenyleneoxy)diethyl acetate through the reaction of 2-(p-tolyloxy)ethyl acetate with formaldehyde in an acidic environment. These model compounds, while structurally different from this compound, help elucidate the impact of varying chain lengths and substituents on the overall behavior of this class of polymers.

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